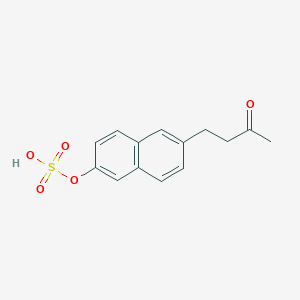
6-(3-Oxobutyl)naphthalen-2-yl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Oxobutyl)naphthalen-2-yl hydrogen sulfate is an organic compound belonging to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring substituted with a 3-oxobutyl group and a hydrogen sulfate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Oxobutyl)naphthalen-2-yl hydrogen sulfate typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method includes the Friedel-Crafts acylation of naphthalene with 3-oxobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then treated with sulfuric acid to introduce the hydrogen sulfate group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Oxobutyl)naphthalen-2-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
6-(3-Oxobutyl)naphthalen-2-yl hydrogen sulfate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 6-(3-Oxobutyl)naphthalen-2-yl hydrogen sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The hydrogen sulfate group plays a crucial role in these interactions by enhancing the compound’s solubility and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthol: A naphthalene derivative with a hydroxyl group.
Naphthalene-2-sulfonic acid: A naphthalene derivative with a sulfonic acid group.
6-Hydroxy-2-naphthyl butan-2-one: A naphthalene derivative with a hydroxy and butanone group.
Uniqueness
6-(3-Oxobutyl)naphthalen-2-yl hydrogen sulfate is unique due to the presence of both the 3-oxobutyl and hydrogen sulfate groups, which confer distinct chemical properties and reactivity compared to other naphthalene derivatives .
Eigenschaften
CAS-Nummer |
91488-18-5 |
|---|---|
Molekularformel |
C14H14O5S |
Molekulargewicht |
294.32 g/mol |
IUPAC-Name |
[6-(3-oxobutyl)naphthalen-2-yl] hydrogen sulfate |
InChI |
InChI=1S/C14H14O5S/c1-10(15)2-3-11-4-5-13-9-14(19-20(16,17)18)7-6-12(13)8-11/h4-9H,2-3H2,1H3,(H,16,17,18) |
InChI-Schlüssel |
UQHOOBSWBXSLNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC1=CC2=C(C=C1)C=C(C=C2)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


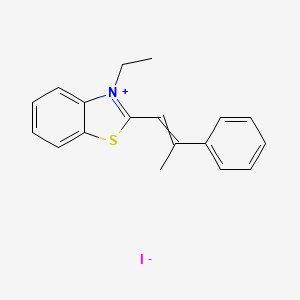
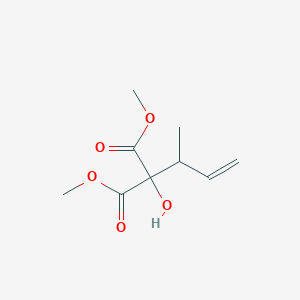
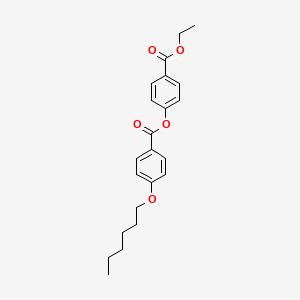
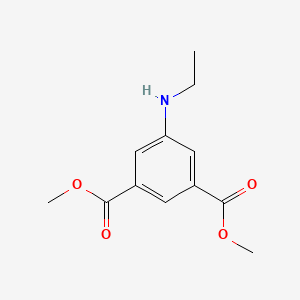
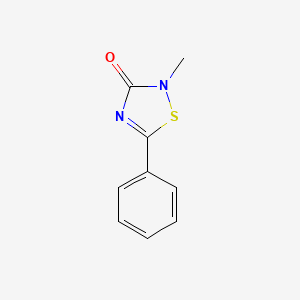
![[(4-Phenoxybutane-1-sulfinyl)methyl]benzene](/img/structure/B14370948.png)
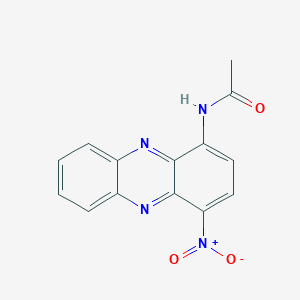
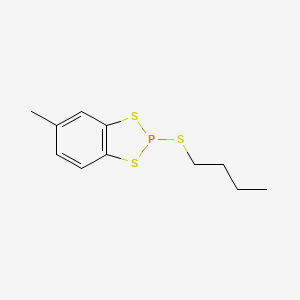
![6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14370985.png)
![3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide](/img/structure/B14370990.png)
![4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14371002.png)
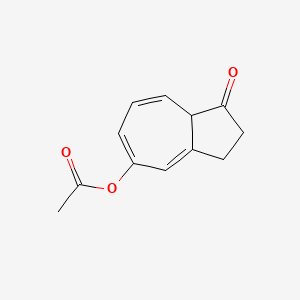
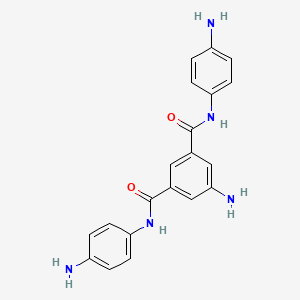
![1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}](/img/structure/B14371015.png)
